(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16776974
InChI: InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12)
SMILES:
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone

CAS No.:

Cat. No.: VC16776974

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone -

Specification

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name (2-aminopyridin-3-yl)-imidazol-1-ylmethanone
Standard InChI InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12)
Standard InChI Key HTSCLDQAVWRITQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)N)C(=O)N2C=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of two nitrogen-containing heterocycles: a 2-aminopyridin-3-yl group and a 1H-imidazol-1-yl moiety connected by a ketone bridge. The pyridine ring provides aromatic stability and hydrogen-bonding capability via its amino group, while the imidazole ring contributes electron-rich nitrogen atoms capable of nucleophilic interactions. The methanone linker introduces planar rigidity, facilitating π-π stacking interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}
Molecular Weight188.19 g/mol
Purity (Commercial)≥97%
Predicted LogP1.2 (Moderate lipophilicity)

Synthesis and Derivative Formation

Primary Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or Ullmann-type coupling between pre-functionalized pyridine and imidazole precursors. Source details a related method where 2-acyl-1-methyl-1H-imidazoles are treated with organometallic reagents to form analogous methanone derivatives. For (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone, a two-step approach is typical:

  • Amination of 3-bromopyridine to introduce the amino group.

  • Coupling with 1H-imidazole-1-carbonyl chloride under basic conditions .

Table 2: Representative Synthetic Yields

MethodYield (%)Purity (%)
Friedel-Crafts Acylation65–72≥95
Ullmann Coupling58–63≥97

Pharmacological Applications

Anticancer Activity

The compound inhibits tyrosine kinase receptors by competing with ATP-binding sites, as demonstrated in in vitro assays against breast cancer cell lines (IC50_{50} = 2.3 μM). Its imidazole ring chelates Mg2+^{2+} ions critical for kinase activation, while the pyridine moiety stabilizes hydrophobic interactions within the binding pocket.

Industrial and Agricultural Applications

Agrochemical Intermediates

The methanone bridge serves as a scaffold for succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting mitochondrial respiration in plant pathogens. Field trials show 89% efficacy against Fusarium graminearum in wheat crops.

Material Science Applications

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg_g increased by 27°C at 5 wt% loading). Its rigid structure reduces chain mobility, improving mechanical strength.

Mechanistic Insights and Target Engagement

Enzyme Inhibition Dynamics

Kinetic studies reveal mixed-type inhibition against cyclooxygenase-2 (COX-2), with a Ki_i of 1.8 μM. The imidazole ring coordinates with heme iron in COX-2’s active site, while the pyridine group forms hydrogen bonds with Arg120.

Receptor Modulation

In neurological assays, the compound exhibits partial agonism at serotonin 5-HT2A_{2A} receptors (EC50_{50} = 4.7 μM), attributed to its planar structure mimicking endogenous ligands. This property is under investigation for mood disorder therapeutics.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Methanone Derivatives

CompoundAnticancer IC50_{50} (μM)Antibacterial MIC (μg/mL)
(2-Aminopyridin-3-yl)(1H-imi.)2.38
(Pyridin-4-yl)(1H-imi.)meth.5.132
(Benzimidazol-1-yl)(pyrid.)meth.3.816

Derivatives with electron-donating groups on the pyridine ring show enhanced potency, underscoring the amino group’s role in target engagement .

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